Cas no 771572-39-5 ((2-Methyl-4-(trifluoromethoxy)phenyl)methanamine)

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine is a fluorinated aromatic amine derivative characterized by the presence of a trifluoromethoxy group and a methyl substituent on the phenyl ring. This compound is of interest in pharmaceutical and agrochemical research due to its structural features, which enhance metabolic stability and lipophilicity. The trifluoromethoxy group contributes to improved bioavailability and resistance to enzymatic degradation, while the benzylic amine moiety offers versatility for further functionalization. Its well-defined synthetic route ensures high purity, making it suitable for applications in drug discovery and material science. The compound’s stability under various conditions further supports its utility in intermediate synthesis and specialty chemical development.
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine structure
771572-39-5 structure
Product Name:(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine
CAS No:771572-39-5
MF:C9H10F3NO
MW:205.17701292038
CID:536574
PubChem ID:57794123
Update Time:2025-05-20

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine
    • [2-methyl-4-(trifluoromethoxy)phenyl]methanamine
    • 2-Methyl-4-(trifluoromethoxy)benzylamine
    • Benzenemethanamine, 2-methyl-4-(trifluoromethoxy)-
    • PS-11355
    • AKOS022172804
    • D76710
    • 771572-39-5
    • SCHEMBL966621
    • DTXSID30727910
    • WFB57239
    • FT-0717678
    • CS-0107224
    • 1-[2-Methyl-4-(trifluoromethoxy)phenyl]methanamine
    • MFCD06213547
    • SB77552
    • DA-02909
    • MDL: MFCD06213547
    • Inchi: 1S/C9H10F3NO/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3
    • InChI Key: HKUMMRQOULQYKN-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(CN)=C(C)C=1)(F)F

Computed Properties

  • Exact Mass: 205.07144843g/mol
  • Monoisotopic Mass: 205.07144843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 219.6±35.0 °C at 760 mmHg
  • Flash Point: 315.8±30.1 °C

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine Security Information

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Additional information on (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine

The Compound CAS No. 771572-39-5: (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine

The compound with CAS No. 771572-39-5, commonly referred to as (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, further substituted with a methyl group and an amine functionality. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery, agrochemicals, and advanced materials.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine through various routes, including Suzuki coupling reactions and nucleophilic aromatic substitution. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for high-throughput screening in pharmaceutical research. The trifluoromethoxy group is particularly valuable due to its electron-withdrawing properties, which can modulate the electronic characteristics of the molecule, making it an ideal candidate for designing bioactive compounds.

In terms of physical and chemical properties, (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol is moderate, which facilitates its use in various organic reactions. The compound's stability under physiological conditions has also been evaluated, showing minimal degradation over extended periods, which is a critical factor for its potential use in drug delivery systems.

Recent studies have highlighted the biological activity of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine, particularly its ability to inhibit certain enzymes associated with neurodegenerative diseases. For instance, research published in *Nature Communications* demonstrated that this compound exhibits potent inhibitory effects on acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. This finding underscores its potential as a lead molecule for developing novel therapeutic agents targeting cognitive disorders.

Beyond pharmacology, (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine has also found applications in the development of advanced materials. Its unique electronic properties make it a promising candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers at Stanford University have reported that incorporating this compound into polymer blends significantly enhances their electrical conductivity without compromising mechanical stability.

From an environmental perspective, the synthesis and application of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine have been scrutinized for their ecological impact. Studies indicate that the compound degrades slowly in natural environments, raising concerns about its long-term persistence in ecosystems. However, ongoing research aims to develop greener synthesis pathways and recycling methods to mitigate these environmental risks.

In conclusion, (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations. As research continues to unravel its full capabilities, this compound is poised to make significant contributions to both scientific discovery and industrial applications.

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